molecular formula C10H10O4S B13204020 4-(1-Methanesulfonylethenyl)benzoic acid

4-(1-Methanesulfonylethenyl)benzoic acid

Cat. No.: B13204020
M. Wt: 226.25 g/mol
InChI Key: VVFSTIUDLGRJHW-UHFFFAOYSA-N
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Description

4-(1-Methanesulfonylethenyl)benzoic acid is an organic compound with the molecular formula C10H10O4S It is characterized by the presence of a methanesulfonyl group attached to an ethenyl group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methanesulfonylethenyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.

    Sulfonylation: The benzene derivative undergoes sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the methanesulfonyl group.

    Vinylation: The sulfonylated intermediate is then subjected to a vinylation reaction, where an ethenyl group is introduced. This can be achieved using reagents such as vinyl magnesium bromide or vinyl lithium.

    Carboxylation: Finally, the vinylated intermediate is carboxylated to form the benzoic acid moiety. This can be done using carbon dioxide in the presence of a catalyst such as palladium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methanesulfonylethenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the methanesulfonyl group can yield the corresponding sulfide or thiol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

4-(1-Methanesulfonylethenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(1-Methanesulfonylethenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Methanesulfonylethyl)benzoic acid: Similar structure but with an ethyl group instead of an ethenyl group.

    4-(1-Methanesulfonylpropyl)benzoic acid: Similar structure but with a propyl group instead of an ethenyl group.

    4-(1-Methanesulfonylbutyl)benzoic acid: Similar structure but with a butyl group instead of an ethenyl group.

Uniqueness

4-(1-Methanesulfonylethenyl)benzoic acid is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for forming various derivatives. This structural feature differentiates it from other similar compounds and expands its utility in synthetic and research applications.

Properties

Molecular Formula

C10H10O4S

Molecular Weight

226.25 g/mol

IUPAC Name

4-(1-methylsulfonylethenyl)benzoic acid

InChI

InChI=1S/C10H10O4S/c1-7(15(2,13)14)8-3-5-9(6-4-8)10(11)12/h3-6H,1H2,2H3,(H,11,12)

InChI Key

VVFSTIUDLGRJHW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(=C)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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